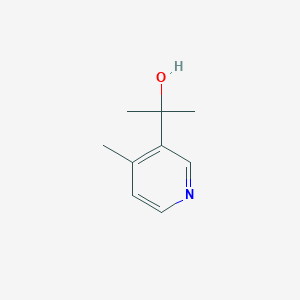

2-(4-Methylpyridin-3-yl)propan-2-ol

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov Structurally analogous to benzene (B151609), the nitrogen atom in pyridine imparts a unique set of properties, including basicity, polarity, and the ability to participate in hydrogen bonding, which makes it a more reactive and versatile moiety in many contexts. nih.govnih.gov These characteristics are highly advantageous in drug design, as the pyridine scaffold can enhance the pharmacokinetic properties of drug candidates. nih.gov

Pyridine derivatives are integral to a vast number of pharmaceuticals, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. sarchemlabs.combiosynce.comnih.gov In fact, pyridine and its analogues are key components in over 7,000 existing drug molecules. rsc.orgresearchgate.net Beyond pharmaceuticals, pyridine scaffolds are crucial in the development of agrochemicals, such as pesticides and herbicides, and advanced materials like conducting polymers and sensors. biosynce.com Their utility also extends to their role as ligands in organometallic chemistry and as catalysts in asymmetric synthesis. nih.govyoutube.com

Key Properties of Pyridine vs. Benzene

| Property | Pyridine | Benzene |

|---|---|---|

| Formula | C₅H₅N | C₆H₆ |

| Molecular Weight | 79.10 g/mol sarchemlabs.com | 78.11 g/mol |

| Boiling Point | 115.2 °C sarchemlabs.com | 80.1 °C |

| Solubility in Water | Miscible nih.govsarchemlabs.com | Sparingly soluble |

| Basicity | Basic nih.gov | Neutral |

| Reactivity | More reactive, polar nih.gov | Less reactive |

Overview of Tertiary Alcohols as Synthetic Intermediates

Tertiary alcohols are organic compounds where the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. numberanalytics.com This structural feature significantly influences their chemical reactivity. Due to the absence of a hydrogen atom on the hydroxyl-bearing carbon, tertiary alcohols are resistant to oxidation under mild conditions, unlike primary and secondary alcohols which can be readily oxidized to aldehydes, carboxylic acids, or ketones. libretexts.orgbritannica.com

The stability of tertiary alcohols also makes them less reactive in nucleophilic substitution reactions. fiveable.me However, they are important synthetic intermediates. britannica.com A primary method for their synthesis is the Grignard reaction, where a Grignard reagent (an organomagnesium halide) attacks the carbonyl carbon of a ketone. organic-chemistry.orgorganicchemistrytutor.com The reaction of an ester with two equivalents of a Grignard reagent also yields a tertiary alcohol. masterorganicchemistry.comrutgers.edu

Tertiary alcohols can undergo dehydration reactions, typically under acidic conditions, to form alkenes. libretexts.orgopenstax.org They can also be converted to alkyl halides, often using hydrogen halides, in reactions that proceed through a stable tertiary carbocation intermediate via an S_N1 mechanism. openstax.orgmasterorganicchemistry.com

Contextualization of 2-(4-Methylpyridin-3-yl)propan-2-ol within Current Chemical Research

The compound this compound incorporates both the versatile pyridine scaffold and the distinct tertiary alcohol functional group. This unique combination positions it as a molecule of potential interest in several areas of chemical research. The pyridine portion of the molecule provides a site for potential coordination with metal ions, hydrogen bonding, and further functionalization, making it a candidate for new ligands in catalysis or as a building block for novel materials. nih.govyoutube.com

The tertiary alcohol group, attached to the pyridine ring, adds a three-dimensional complexity and a potential point for conversion into other functional groups, such as alkenes or alkyl halides. openstax.org The specific arrangement—a propan-2-ol group at the 3-position of a 4-methylpyridine—could influence the electronic properties and steric environment of the pyridine nitrogen, potentially tuning its reactivity and coordinating ability in novel ways. While specific research on this exact molecule is not widely published, its constituent parts suggest potential applications as an intermediate in the synthesis of more complex pharmaceutical or agrochemical compounds.

Historical Development and Evolution of Synthetic Approaches to Pyridyl Alcohols

The synthesis of pyridine and its derivatives has evolved significantly over time. Early methods involved isolation from natural sources like coal tar. uop.edu.pk Foundational synthetic methods include the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849), and the Chichibabin pyridine synthesis. sarchemlabs.combeilstein-journals.org More modern industrial-scale processes include cobalt-catalyzed cyclotrimerizations (Bönnemann cyclization) and gas-phase condensations. sarchemlabs.combeilstein-journals.org

The synthesis of pyridyl alcohols, specifically, leverages the rich chemistry of both pyridines and alcohols. A common and powerful strategy for creating tertiary pyridyl alcohols involves the use of organometallic reagents. The Grignard reaction is a classic and highly effective method, where a pyridyl ketone or ester is reacted with an appropriate Grignard reagent. organic-chemistry.orgorganicchemistrytutor.com For instance, the synthesis of this compound could theoretically be achieved by reacting a methyl Grignard reagent (e.g., methylmagnesium bromide) with a 3-acetyl-4-methylpyridine precursor. Alternatively, organolithium reagents can also be used for similar nucleophilic additions to carbonyl groups. rutgers.edu The development of these organometallic reactions in the 20th century provided a modular and reliable route to a wide variety of alcohol structures, including those containing heterocyclic rings like pyridine.

Identification of Current Research Directions and Gaps related to this compound

A significant gap in the current chemical literature is the lack of specific, in-depth research focused on this compound. While the synthesis and properties of pyridine-containing compounds and tertiary alcohols are well-documented as separate classes, their combined presence in this particular molecule remains largely unexplored.

Future research directions could focus on several key areas:

Novel Synthesis and Characterization: Developing and optimizing a robust synthetic route to this compound and fully characterizing its physical and spectroscopic properties.

Medicinal Chemistry Applications: Using the molecule as a scaffold or intermediate for the synthesis of new potential drug candidates. Its structure could be a starting point for creating libraries of related compounds for biological screening. nih.govtandfonline.com

Ligand Development: Investigating the coordinating properties of the molecule with various transition metals. The steric bulk of the tertiary alcohol group adjacent to the nitrogen atom could lead to unique catalytic activities.

Materials Science: Exploring the potential of incorporating this compound into polymers or other materials to leverage the properties of the pyridine ring. biosynce.com

The study of this compound offers an opportunity to bridge the extensive knowledge of pyridine chemistry with the synthetic utility of tertiary alcohols, potentially leading to new discoveries in catalysis, medicine, and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(4-methylpyridin-3-yl)propan-2-ol |

InChI |

InChI=1S/C9H13NO/c1-7-4-5-10-6-8(7)9(2,3)11/h4-6,11H,1-3H3 |

InChI Key |

TZSGRIOYPLUYLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C(C)(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methylpyridin 3 Yl Propan 2 Ol and Analogues

Classical and Stoichiometric Approaches

Traditional methods for the formation of 2-(4-methylpyridin-3-yl)propan-2-ol often rely on the use of highly reactive organometallic reagents or the construction of the pyridine (B92270) ring from acyclic precursors. These methods are well-established and offer reliable routes to the target molecule and its analogs.

Grignard Reagent-Mediated Syntheses

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wisc.edu The synthesis of tertiary alcohols, such as this compound, can be readily achieved through the reaction of a Grignard reagent with a suitable ketone or ester. leah4sci.commasterorganicchemistry.com

One common strategy involves the reaction of a pyridyl Grignard reagent with a ketone. For instance, 3-pyridylmagnesium bromide, which can be prepared from 3-bromopyridine (B30812) and magnesium metal, can react with acetone (B3395972) to yield 2-(pyridin-3-yl)propan-2-ol (B85402) after acidic workup. wisc.eduresearchgate.net This approach can be adapted to synthesize the target molecule by using a 4-methyl-3-pyridyl Grignard reagent. The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate, which is then protonated to give the tertiary alcohol. wisc.edu

Alternatively, a Grignard reagent can be reacted with an ester, which results in a double addition to form a tertiary alcohol with two identical alkyl groups. masterorganicchemistry.commasterorganicchemistry.com For example, reacting methylmagnesium bromide with a 4-methylnicotinate ester would lead to the formation of this compound. The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. youtube.com

Table 1: Examples of Grignard Reagent-Mediated Syntheses of Tertiary Alcohols

| Grignard Reagent | Carbonyl Compound | Product | Reference(s) |

| 3-Pyridylmagnesium bromide | Acetone | 2-(Pyridin-3-yl)propan-2-ol | wisc.eduresearchgate.net |

| Methylmagnesium bromide | 4-Methylnicotinate ester | This compound | masterorganicchemistry.commasterorganicchemistry.com |

| Phenylmagnesium bromide | Acetone | 2-Phenylpropan-2-ol | wisc.edu |

| Methylmagnesium bromide | Acetone | 2-Methyl-2-propanol | vaia.comvedantu.com |

Organolithium Reagent-Mediated Syntheses

Organolithium reagents are another class of potent nucleophiles and strong bases used in organic synthesis. wikipedia.org They react with aldehydes and ketones in a manner similar to Grignard reagents to produce alcohols. masterorganicchemistry.com The synthesis of 2-(pyridin-3-yl)propan-2-ol has been reported via the reaction of 3-acetylpyridine (B27631) with methyllithium. chemicalbook.com This methodology can be extended to the synthesis of this compound by using 3-acetyl-4-methylpyridine as the starting material.

The reaction involves the nucleophilic addition of the organolithium reagent to the carbonyl group of the ketone. masterorganicchemistry.com A key advantage of organolithium reagents over Grignard reagents is their generally higher reactivity.

Table 2: Organolithium Reagent-Mediated Synthesis of a Pyridyl Alcohol

| Organolithium Reagent | Ketone | Product | Yield | Reference(s) |

| Methyllithium | 3-Acetylpyridine | 2-(Pyridin-3-yl)propan-2-ol | 89% | chemicalbook.com |

Condensation Reactions for Pyridine Ring Formation

Instead of functionalizing a pre-existing pyridine ring, the target molecule can be synthesized by constructing the pyridine ring itself through condensation reactions. baranlab.org These methods typically involve the reaction of aldehydes and/or ketones with ammonia (B1221849) or an ammonia source. google.com The specific substitution pattern of the resulting pyridine is determined by the choice of the carbonyl precursors. google.com

Various named reactions, such as the Hantzsch pyridine synthesis, provide access to substituted pyridines. acsgcipr.orgmdpi.com The Hantzsch synthesis, for example, involves a multi-component condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia, followed by an oxidation step to furnish the pyridine ring. mdpi.com By carefully selecting the starting materials, a pyridine ring with the desired 3,4-disubstitution pattern can be constructed, which can then be further functionalized to yield this compound. While these methods offer great flexibility in accessing a wide range of pyridine derivatives, they can sometimes be lengthy and may require multiple steps to install the desired functional groups. baranlab.org

Catalytic and Sustainable Strategies

Modern synthetic chemistry increasingly focuses on the development of catalytic and more sustainable methods. These approaches aim to improve efficiency, reduce waste, and allow for the construction of complex molecules under milder conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov Reactions like the Suzuki-Miyaura, Negishi, and Heck couplings allow for the functionalization of pyridine rings with a wide variety of substituents. mdpi.com

For the synthesis of analogues of this compound, a common strategy involves the coupling of a halogenated pyridine derivative with an appropriate organometallic reagent. For example, a 3-halopyridine could be coupled with an organoboron or organozinc reagent to introduce the desired substituent at the 3-position. While direct catalytic installation of a 2-hydroxyprop-2-yl group is challenging, these coupling reactions are crucial for creating the necessary precursors. For instance, a 3-acetyl-4-methylpyridine, a precursor for the Grignard or organolithium addition, could potentially be synthesized via a transition metal-catalyzed coupling reaction.

Dehydrogenative Coupling Protocols Utilizing Alcohols

Dehydrogenative coupling reactions have emerged as a powerful and atom-economical strategy for the formation of C-C and C-N bonds. rsc.org These reactions often utilize alcohols as starting materials and proceed with the liberation of hydrogen gas as the only byproduct. While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, the general principle of dehydrogenative coupling of alcohols to form more complex structures is well-established. rsc.org

This strategy could potentially be applied to the synthesis of precursors to the target molecule. For example, a dehydrogenative coupling could be envisioned to form the carbon skeleton which is then cyclized to the pyridine ring or to introduce alkyl groups onto a pre-formed pyridine scaffold.

Photoredox-Catalyzed Approaches in C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and mild tool for C-H functionalization, offering an alternative to traditional methods that often require harsh conditions. acs.orgresearchgate.net This approach is particularly valuable for the synthesis of complex molecules, including pyridyl alcohols and their derivatives. nih.govacs.org

The fundamental principle of photoredox catalysis involves the use of a photocatalyst, typically an inorganic complex of ruthenium or iridium, or an organic dye, which, upon absorbing visible light, can initiate single-electron transfer (SET) processes. acs.orgresearchgate.netnih.gov These processes can generate highly reactive radical intermediates from a variety of precursors under mild conditions. acs.orgnih.gov For instance, sp³-centered radicals can be generated from alkyl halides, carboxylic acids, or peroxides and can then participate in Minisci-type reactions with heteroarenes like pyridine to form new carbon-carbon bonds. acs.orgnih.gov

Recent advancements have focused on expanding the scope and efficiency of these reactions. For example, the use of dimeric gold complexes as photocatalysts has been explored, which operate through an inner-sphere photo-electron transfer (PET) mechanism, allowing for the formation of alkyl radicals from precursors with more negative reduction potentials. acs.orgnih.gov Organic dyes, such as rose bengal and eosin (B541160) Y, are also gaining traction as inexpensive and less toxic alternatives to precious metal catalysts for C-H alkoxylation of imidazopyridines with alcohols. researchgate.net

The application of photoredox catalysis extends to the functionalization of complex pharmaceutical derivatives and natural products, demonstrating its utility in late-stage functionalization. nih.gov The mild reaction conditions and high functional group tolerance make it an attractive strategy for the synthesis of diverse libraries of pyridyl-containing compounds. researchgate.netnih.gov

Enantioselective Synthesis for Chiral Alcohols

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. nih.gov For chiral alcohols, including pyridyl alcohols, enantioselective synthesis is a critical area of research. nih.govacs.org

Asymmetric catalysis is a primary strategy for achieving enantioselectivity, employing a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. acs.org One notable approach involves the use of a catalytically formed chiral auxiliary. In this method, an achiral starting material is converted into a chiral intermediate through an asymmetric catalytic reaction. This newly formed chiral center then directs subsequent diastereoselective transformations. acs.org For example, a palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines has been developed to provide access to enantioenriched chiral amino alcohols. acs.org

Another powerful technique is the asymmetric hydrogenation of prochiral ketones or olefins using chiral metal catalysts. For instance, ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines has been used to synthesize chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with high yields and excellent enantioselectivities. rsc.org These scaffolds can then be used to create a library of tunable chiral pyridine–aminophosphine ligands for further asymmetric transformations. rsc.org

The development of enantioselective methods often involves the screening of various microorganisms or enzymes for their ability to perform stereoselective reductions of ketones to alcohols. nih.gov For example, various microorganisms have been screened for the enantioselective reduction of a ketone precursor to produce a specific enantiomer of a sigma ligand with antipsychotic efficacy. nih.gov

Table 1: Examples of Enantioselective Synthesis of Chiral Alcohols

| Precursor | Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-(Pyridin-2-yl)quinolines | Ruthenium-catalyzed asymmetric hydrogenation | Chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinolines | High | rsc.org |

| Propargylic amines | Palladium-catalyzed carboetherification/hydrogenation | Enantioenriched chiral amino alcohols | High | acs.org |

| Ketone 32 | Microbial reduction | (R)- and (S)-alcohol 31 | Not specified | nih.gov |

| 1-(4-fluorophenyl)4-[4-(5-fluoro-2-pyrimidinyl)1-piperazinyl]-1-butanone 32 | Microbial reduction | Both enantiomers of alcohol 31 | Not specified | nih.gov |

| 4,5-dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione 65 | Nocardia salmonicolor SC 6310 | (3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluromethyl)-2H-1-benzazepin-2-one 64 | 99.8% | nih.gov |

| Ketoester 60 | Pichia delftensis MY 1569 | (S)-alcohol 58 | >98% | nih.gov |

| Chlorinated ketone 61 | Rhodotorula piliminae ATCC 32762 | (S)-alcohol 59 | >99% | nih.gov |

Flow Chemistry and Continuous Processing in Pyridyl Alcohol Synthesis

Flow chemistry, a technique where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for the synthesis of pyridyl alcohols and other pharmaceutical compounds. interchim.fryoutube.com These benefits include enhanced reaction efficiency, improved safety for handling hazardous intermediates, and simplified scale-up. youtube.com

In a flow system, reagents are pumped and mixed in a controlled manner, and the reaction mixture flows through a temperature-controlled capillary or tube. youtube.com This setup allows for precise control over reaction parameters such as temperature, pressure, reaction time, and stoichiometry. youtube.com For instance, the Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a flow system, faithfully reproducing the results of batch reactions while offering a straightforward path for scaling up production. interchim.fr

The modular nature of flow chemistry systems allows for the straightforward implementation of multi-step syntheses. youtube.comacs.org For example, the synthesis of a tetrasubstituted alkene was achieved through a multi-step flow process that included a Grignard addition, a lithiation, and a subsequent coupling reaction, all performed in a continuous manner. acs.org This approach has been shown to be stable for extended periods, enabling the production of significant quantities of the target compound. acs.org

Atom Economy and Green Chemistry Considerations in Method Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridyl alcohols and other chemical compounds. nih.goviarjset.com A key concept in green chemistry is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient and generate less waste. rsc.orgscranton.edu

In contrast, substitution and elimination reactions often have poor atom economy as they generate stoichiometric byproducts. nih.gov The development of catalytic reactions is a cornerstone of green chemistry, as catalysts can enable more atom-economical pathways and reduce the need for stoichiometric reagents. nih.gov For example, the use of a ruthenium catalyst for the redox isomerization of propargyl alcohols to enones provides a more atom-economical alternative to traditional two-step reduction and oxidation sequences. nih.gov

The choice of solvents and reagents is another critical aspect of green chemistry. The use of greener solvents, such as acetonitrile (B52724), which is less hazardous than dichloromethane (B109758) or benzene (B151609), is encouraged. scielo.br Furthermore, the development of processes that utilize renewable feedstocks and biocatalysts is a major goal. iarjset.com For instance, the green synthesis of adipic acid, a key monomer, has been achieved using hydrogen peroxide as an oxidant in the presence of a phase-transfer catalyst, offering a more environmentally benign alternative to the traditional nitric acid oxidation method. iarjset.com

By considering atom economy and other green chemistry principles, chemists can design synthetic routes that are not only more efficient but also have a reduced environmental impact. youtube.com

Optimization of Reaction Conditions and Reagent Stoichiometry

The optimization of reaction conditions is a crucial step in the development of any synthetic methodology to maximize yield and selectivity while minimizing side reactions. scielo.brresearchgate.netresearchgate.net This process involves systematically varying parameters such as temperature, reaction time, solvent, catalyst loading, and reagent stoichiometry. scielo.brresearchgate.net

For example, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, a study was conducted to optimize the nature and concentration of the oxidant, the solvent, and the reaction time. scielo.br It was found that silver(I) oxide was the most efficient oxidant and that acetonitrile provided the best balance between conversion and selectivity. scielo.br By optimizing these conditions, the reaction time was significantly reduced without compromising the outcome. scielo.br

In another example, the synthesis of 2,3,5-trimethylpyridine (B1346980) was optimized by investigating the influence of temperature, reaction time, and the type of acid catalyst. researchgate.net The optimal conditions were determined to be a temperature of 150 °C, a reaction time of 24 hours, and a mixed acetic acid/p-toluenesulfonic acid catalyst. researchgate.net

The stoichiometry of reagents can also have a profound impact on the course of a reaction. In a palladium-catalyzed cyclization, the addition of pivalic acid as an additive was found to influence the cyclization mode, leading to an improved yield of one regioisomer over another. researchgate.net Similarly, in the synthesis of 2-(pyridin-3-yl)propan-2-ol from 3-acetylpyridine and methyllithium, a specific ketone to MeLi ratio was found to be optimal. chemicalbook.com

Table 2: Optimization of Reaction Conditions for Pyridine Derivative Synthesis

| Reaction | Variable Optimized | Optimal Condition | Outcome | Reference |

|---|---|---|---|---|

| Silver(I)-promoted oxidative coupling | Oxidant, Solvent, Time | Ag₂O, Acetonitrile, 4h | Best balance of conversion and selectivity | scielo.br |

| Synthesis of 2,3,5-trimethylpyridine | Temperature, Time, Catalyst | 150 °C, 24h, CH₃COOH/pTsOH | Maximized yield | researchgate.net |

| Palladium-catalyzed cyclization | Additive | Pivalic acid | Improved yield of one regioisomer | researchgate.net |

| Synthesis of 2-(pyridin-3-yl)propan-2-ol | Reagent Ratio | Ketone:MeLi = 1:2 | High yield | chemicalbook.com |

| Vapor phase synthesis of methylpyridines | Temperature, Contact Time, Molar Ratio | 425°C, 2.80 s, NH₃/CH₃CHO = 0.9 | Maximum yield of pyridine bases | niscair.res.in |

Advanced Spectroscopic and Structural Elucidation of 2 4 Methylpyridin 3 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective Topology

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms within 2-(4-Methylpyridin-3-yl)propan-2-ol can be established.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the pyridine (B92270) ring protons. Specifically, the proton at the C2 position is expected to appear as a singlet at the most downfield position of the aromatic signals, likely in the range of δ 8.0-8.5 ppm, due to the deshielding effect of the adjacent nitrogen atom. The proton at the C5 position would likely appear as a doublet, coupled to the C6 proton. The C6 proton would also present as a doublet.

The methyl group attached to the pyridine ring at the C4 position would produce a sharp singlet, expected around δ 2.2-2.5 ppm. The two methyl groups of the propan-2-ol moiety are chemically equivalent and would therefore give rise to a single, strong singlet signal, likely in the region of δ 1.5-1.7 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on solvent and concentration, but it is expected in the range of δ 4.0-5.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (pyridine) | 8.0 - 8.5 | s |

| H-5 (pyridine) | 7.2 - 7.8 | d |

| H-6 (pyridine) | 8.2 - 8.6 | d |

| 4-CH₃ (pyridine) | 2.2 - 2.5 | s |

| 2 x CH₃ (propan-2-ol) | 1.5 - 1.7 | s |

| OH | 4.0 - 5.5 | br s |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy. s = singlet, d = doublet, br s = broad singlet.

Carbon-13 (¹³C) NMR and DEPT Experiments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the pyridine ring are expected in the downfield region (δ 120-160 ppm). The quaternary carbon of the propan-2-ol group, bonded to the hydroxyl group, would appear around δ 70-75 ppm. The methyl carbons of the propan-2-ol moiety would be found in the upfield region, typically around δ 25-30 ppm, while the methyl carbon on the pyridine ring would be at a slightly more downfield position, around δ 18-22 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. A DEPT-90 experiment would only show signals for CH carbons. These experiments would confirm the assignments of the protonated carbons in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Phasing for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

| C-2 (pyridine) | 145 - 155 | + (CH) |

| C-3 (pyridine) | 135 - 145 | No Signal (Quaternary) |

| C-4 (pyridine) | 140 - 150 | No Signal (Quaternary) |

| C-5 (pyridine) | 120 - 130 | + (CH) |

| C-6 (pyridine) | 145 - 155 | + (CH) |

| C (propan-2-ol) | 70 - 75 | No Signal (Quaternary) |

| 4-CH₃ (pyridine) | 18 - 22 | + (CH₃) |

| 2 x CH₃ (propan-2-ol) | 25 - 30 | + (CH₃) |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the signals of the H-5 and H-6 protons of the pyridine ring would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to definitively assign the proton and carbon signals for the CH and CH₃ groups. For example, the singlet at δ 2.2-2.5 ppm would show a correlation to the carbon signal at δ 18-22 ppm, confirming the assignment of the 4-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, the protons of the two methyl groups on the propan-2-ol moiety would show a correlation to the quaternary carbon of the propan-2-ol group (at δ 70-75 ppm) and to the C-3 of the pyridine ring, establishing the connection between the propan-2-ol group and the pyridine ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental composition, which can confirm the molecular formula C₉H₁₃NO.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) of the [M+H]⁺ ion would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of a water molecule from the propan-2-ol group and the loss of methyl radicals.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 152.1075 |

| [M+H-H₂O]⁺ | 134.0969 |

| [M+H-CH₃]⁺ | 137.0837 |

Note: Predicted m/z values are calculated based on the molecular formula C₉H₁₃NO.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

A detailed experimental investigation of the vibrational modes of this compound through infrared (IR) and Raman spectroscopy has not been extensively reported in publicly available scientific literature. Therefore, a complete, experimentally validated assignment of all vibrational modes is not currently possible.

However, based on the known characteristic frequencies of the functional groups present in the molecule, a theoretical assignment can be proposed. The primary functional groups are the tertiary alcohol (-C(CH₃)₂OH) and the substituted pyridine ring (4-methylpyridin-3-yl).

Expected Vibrational Modes:

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the tertiary alcohol.

C-H Stretch: Aromatic C-H stretching vibrations from the pyridine ring are anticipated in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups (on the pyridine and the propanol (B110389) moiety) would appear in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretch: The stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1650 cm⁻¹ region.

C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond is expected to result in a strong band in the IR spectrum, typically around 1150-1200 cm⁻¹.

Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex series of overlapping signals from various bending and skeletal vibrations, which would be unique to the molecule's structure.

A hypothetical data table for the expected prominent IR and Raman peaks is presented below.

Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment (Vibrational Mode) |

| ~3400 | Strong, Broad | Weak | ν(O-H) stretch |

| ~3050 | Medium | Strong | ν(C-H) aromatic |

| ~2975 | Strong | Strong | ν(C-H) aliphatic (asymmetric) |

| ~2870 | Medium | Strong | ν(C-H) aliphatic (symmetric) |

| ~1600 | Medium | Medium | ν(C=C)/ν(C=N) ring stretch |

| ~1450 | Medium | Medium | δ(C-H) methyl bend |

| ~1180 | Strong | Weak | ν(C-O) stretch |

Note: This table is predictive and not based on published experimental data for this specific compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

As of the current date, a crystal structure for this compound has not been deposited in major crystallographic databases (e.g., Cambridge Structural Database). Therefore, experimentally determined data on its solid-state conformation, including unit cell parameters, space group, and precise bond lengths and angles, are not available.

X-ray crystallography would be the definitive method to determine the three-dimensional arrangement of the atoms in the solid state. This analysis would reveal:

The conformation of the propan-2-ol side chain relative to the pyridine ring.

The planarity of the pyridine ring.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, which dictate the crystal packing.

Without experimental data, a hypothetical table of crystallographic parameters cannot be provided.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

The molecule this compound is achiral. It does not possess a stereocenter (a carbon atom attached to four different substituent groups). The central carbon of the propan-2-ol group is attached to two identical methyl groups, a hydroxyl group, and the 4-methylpyridin-3-yl group. Due to the presence of a plane of symmetry passing through the hydroxyl group, the pyridine ring, and the bond connecting them to the tertiary carbon, the molecule is superimposable on its mirror image.

Therefore, this compound does not exist as enantiomers, and methods for determining enantiomeric excess, such as chiroptical spectroscopy (e.g., circular dichroism), are not applicable.

Reaction Chemistry and Transformational Pathways of 2 4 Methylpyridin 3 Yl Propan 2 Ol

Reactions of the Tertiary Alcohol Moiety

The tertiary alcohol group, where the hydroxyl-bearing carbon is bonded to three other carbon atoms, exhibits characteristic reactivity, particularly in dehydration, functional group interconversion, and oxidation reactions.

Dehydration Reactions to Form Olefins

The acid-catalyzed dehydration of alcohols is a classic method for forming alkenes (olefins). For a tertiary alcohol like 2-(4-Methylpyridin-3-yl)propan-2-ol, this reaction proceeds readily. When heated with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), the hydroxyl group is protonated, forming a good leaving group (water). libretexts.org The departure of the water molecule results in a stable tertiary carbocation. A base (such as the hydrogensulfate ion or another alcohol molecule) then abstracts a proton from an adjacent methyl group, leading to the formation of a double bond. libretexts.org

The primary product of this elimination reaction is expected to be 2-(4-methylpyridin-3-yl)prop-1-ene.

Table 1: Dehydration of this compound

| Reactant | Conditions | Major Product |

|---|

Functional Group Interconversions at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound can be converted into other functional groups, such as ethers and esters, through various synthetic methods. ub.eduvanderbilt.edu

Etherification: The formation of an ether from a tertiary alcohol can be accomplished under specific conditions, though the propensity for elimination to form an olefin is a significant competing reaction. One common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, due to the steric hindrance of the tertiary alkoxide and the basic conditions, this method is often inefficient for tertiary alcohols.

Esterification: Esterification is more straightforward. The tertiary alcohol can react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270), which can also serve as the solvent) to form the corresponding ester. The base is necessary to neutralize the HCl or carboxylic acid byproduct. The reactivity of the hydroxyl group can be influenced by the electronic effects of the adjacent pyridine ring. ashp.org

Table 2: Example Functional Group Interconversions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Acyl Chloride (R-COCl), Pyridine | Tertiary Ester |

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic character, combined with the existing substituents, governs its susceptibility to electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (if applicable)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). masterorganicchemistry.com The nitrogen atom can be protonated or complex with Lewis acids under typical EAS conditions, further deactivating the ring and making the reaction challenging. If substitution is forced, it typically occurs at the C-3 or C-5 position.

In this compound, the ring has an activating methyl group at the C-4 position and a deactivating alkyl group at the C-3 position. The directing effects of these groups are as follows:

The 4-methyl group (activating) directs incoming electrophiles to the C-3 and C-5 positions.

The 3-alkyl group (weakly deactivating) directs to the C-5 position.

Nucleophilic Aromatic Substitution (if applicable for derivatives)

Nucleophilic aromatic substitution (SₙAr) on the pyridine ring of this compound itself is not feasible as there is no suitable leaving group (like a halide) on the ring. researchgate.net However, SₙAr is a highly relevant reaction for derivatives of this compound. semanticscholar.orgnih.gov

If a derivative were synthesized with a good leaving group, such as a chlorine or fluorine atom, at an electron-deficient position (C-2 or C-6), it would become susceptible to SₙAr. For example, a hypothetical 2-chloro-4-methyl-3-(propan-2-ol-2-yl)pyridine derivative could react with various nucleophiles (e.g., amines, alkoxides, thiols) to displace the chloride. nih.govmdpi.com The reaction proceeds via a Meisenheimer-like intermediate, and its rate is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

Table 3: Hypothetical SₙAr Reaction on a Derivative

| Reactant | Nucleophile (Nu⁻) | Product |

|---|---|---|

| 2-Chloro-4-methyl-3-(propan-2-ol-2-yl)pyridine | R-NH₂ (Amine) | 2-Amino-4-methyl-3-(propan-2-ol-2-yl)pyridine derivative |

N-Functionalization (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity allows for straightforward N-functionalization through processes such as N-oxidation and quaternization.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common transformation that significantly alters the electronic properties of the heterocyclic ring. The resulting N-oxide group can act as both an electron-donating and an electron-withdrawing group, influencing subsequent reactions. arkat-usa.org The oxidation of pyridines to their corresponding N-oxides can be achieved using a variety of oxidizing agents. arkat-usa.org

| Oxidizing System | Substrate Type | Product | Yield | Reference |

| H₂O₂ / MTO | 3- and 4-Substituted Pyridines | Pyridine N-Oxides | High | arkat-usa.org |

| Dimethyldioxirane (DMD) | 2-Substituted Pyridines | Pyridine N-Oxides | Quantitative | researchgate.net |

| m-CPBA | 3-Substituted Pyridines | Pyridine N-Oxides | High | arkat-usa.org |

Quaternization: The nucleophilic nitrogen of the pyridine ring can readily react with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction, known as the Menshutkin reaction, introduces a permanent positive charge on the nitrogen atom and attaches an alkyl group. youtube.com The quaternization of poly(4-vinylpyridine) with methyl iodide has been studied extensively, leading to varying degrees of quaternization depending on the reaction conditions. nih.gov The process for preparing 4-substituted pyridines can involve the quaternization of a starting pyridine with reagents like acrylamide (B121943) in the presence of a strong acid catalyst. google.com The resulting quaternary salt can then undergo nucleophilic displacement, followed by dequaternization to yield the desired product. google.com

Reactivity of the Methyl Substituent on the Pyridine Ring

The methyl group at the 4-position of the pyridine ring exhibits enhanced reactivity due to the electron-withdrawing nature of the heterocycle. This allows for transformations that are not typically observed for methyl groups on simple aromatic rings.

The C-H bonds of the methyl group at the 4-position of a pyridine ring are acidic enough to be deprotonated under appropriate basic conditions. The resulting anion is stabilized by resonance, with the negative charge delocalized into the pyridine ring. This facilitates C-H activation and subsequent alkylation reactions.

A notable method for the functionalization of 4-alkylpyridines is through palladium-catalyzed allylation. nih.govyorku.ca This transformation can proceed through the formation of alkylidene dihydropyridine (B1217469) intermediates. nih.govyorku.ca In one approach, the 4-alkylpyridine is first treated with a base to form the corresponding pyridylic anion. This anion then acts as a nucleophile in a palladium-catalyzed decarboxylative allylation reaction, effectively installing an allyl group at the 4-pyridylic position. yorku.ca This method is characterized by its mild conditions and broad functional group tolerance. yorku.ca

Another strategy involves the initial formation of an N-allyl pyridinium salt. Treatment with a base like potassium tert-butoxide generates a nucleophilic alkylidene dihydropyridine intermediate. This intermediate then reacts with a (π-allyl)palladium(II) electrophile. The catalytic cycle is completed by the oxidative addition of Pd(0) to the regenerated N-allyl pyridinium cation, liberating the allylated pyridine product. nih.gov This approach is effective for both 2- and 4-alkylpyridines. nih.gov

| Catalytic System | Substrate | Intermediate | Product | Reference |

| Pd(0) / Weak Base | 4-Alkylpyridine | Alkylidene Dihydropyridine | 4-Allylpyridine | yorku.ca |

| [(η³-allyl)PdCl]₂ / PPh₃ / KOtBu | N-Allyl-4-alkylpyridinium Salt | Alkylidene Dihydropyridine | 4-Allylpyridine | nih.gov |

Regioselectivity and Stereoselectivity in Transformations

The presence of multiple reactive sites in this compound makes regioselectivity a critical aspect of its chemical transformations. The substitution pattern on the pyridine ring significantly influences the outcome of reactions.

In the case of 3,4-disubstituted pyridines, such as the parent scaffold of the title compound, the regioselectivity of nucleophilic additions can be complex. For instance, reactions of 3,4-pyridynes, highly reactive intermediates, with nucleophiles are known to occur without significant selectivity for attack at either the C3 or C4 position. nih.gov However, the introduction of substituents can direct the regioselectivity. Electron-withdrawing groups can polarize the aryne triple bond, favoring nucleophilic attack at a specific carbon. nih.gov

The direct C-H arylation of pyridines also demonstrates the importance of electronic effects in determining regioselectivity. For 3-substituted pyridines, C4-arylation is often favored, while 4-substituted pyridines tend to undergo C3-arylation. nih.gov This selectivity is attributed to the electronic character of the C-H bonds and the influence of the substituent on the electron density of the ring. nih.gov

Stereoselectivity becomes a key consideration in reactions that create new chiral centers. The dearomatization of pyridines is a powerful strategy for the synthesis of chiral piperidines and related structures. mdpi.com For example, the asymmetric addition of organometallic reagents to N-alkyl pyridinium heterocycles can lead to chiral dihydropyridine products with high regio- and stereochemical control. mdpi.com

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes and designing new synthetic routes. Computational and experimental studies have provided valuable insights into the intermediates and transition states of these transformations.

The N-oxidation of pyridines by peroxides is believed to proceed through a nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxide. In catalyzed reactions, such as those employing Mo/P systems with hydrogen peroxide, the formation of molybdenum-containing peroxo complexes with heterocyclic N-oxides as ligands has been proposed and, in some cases, characterized. nih.gov

The mechanism of palladium-catalyzed C-H alkylation of 4-alkylpyridines has been investigated in detail. The formation of an alkylidene dihydropyridine intermediate is a key step. nih.govyorku.ca In the decarboxylative allylation, the Pd(0) catalyst is thought to react with an allylic carbonate to form a π-allylpalladium(II) complex, which is then attacked by the pyridylic anion generated from the alkylidene dihydropyridine. yorku.ca In the transfer allylation from an N-allyl pyridinium salt, the reaction is believed to proceed through the reaction of the alkylidene dihydropyridine with a (π-allyl)Pd(II) electrophile, followed by oxidative addition of Pd(0) to the resulting N-allyl pyridinium cation to regenerate the catalyst and release the product. nih.gov

Mechanistic studies on the reactions of pyridynes have highlighted the role of aryne distortion in controlling regioselectivity. Substituents on the pyridine ring can induce a polarization of the triple bond, making one of the aryne carbons more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

The stability and reactivity of intermediates such as N-acyliminium ions are also critical in understanding the reaction pathways. N-alkylation can modulate the stability and electrophilicity of these intermediates, thereby influencing the course of subsequent reactions. nih.gov

Theoretical and Computational Chemistry Studies of 2 4 Methylpyridin 3 Yl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. bohrium.com For a molecule like 2-(4-methylpyridin-3-yl)propan-2-ol, DFT studies would typically be employed to optimize the molecular geometry, calculate energies, and derive various electronic properties.

Researchers often use hybrid functionals, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p) or larger) to investigate properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). iiste.orgscielo.org.za

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Table 1: Illustrative DFT-Calculated Electronic Properties for Pyridine Derivatives (Note: This table presents example data from studies on related compounds to illustrate the outputs of DFT calculations, as direct data for this compound is not available in the cited sources.)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Pyridine | B3LYP/6-31(d,p) | -9.67 | -0.52 | 9.15 | iiste.org |

| Pyrimidine | B3LYP/6-31(d,p) | -10.27 | -0.96 | 9.31 | iiste.org |

| Pyrazine | B3LYP/6-31(d,p) | -10.13 | -1.22 | 8.91 | iiste.org |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. bohrium.com While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For a molecule like this compound, ab initio calculations could be used to:

Provide a benchmark for geometry optimization and energy calculations against which DFT results can be compared.

Investigate excited states with higher accuracy, which is important for understanding UV-Vis spectra and photochemical reactivity. acs.org

Calculate electron correlation effects more explicitly than standard DFT functionals, which can be important for accurately describing non-covalent interactions.

A study on pyridine's lowest triplet state utilized ab initio calculations to determine its structure, demonstrating the power of these methods in characterizing non-ground-state species. acs.org

Conformational Analysis and Energy Minima of the Molecule

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, rotation can occur around the C-C bond connecting the propan-2-ol group to the pyridine ring and the C-O bond of the alcohol.

Computational methods are used to map the potential energy surface of the molecule as a function of these rotational angles (dihedrals). This allows for the identification of stable conformers, which correspond to energy minima on the surface, and the transition states that separate them. Studies on similar molecules like propanol (B110389) and various aryl-propanols have shown that the conformational landscape is influenced by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. nih.govarxiv.orgresearchgate.net

In the case of this compound, a key interaction would be the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom of the pyridine ring. This interaction could significantly stabilize certain conformers, making them more populated at equilibrium. nih.gov A computational scan of the relevant dihedral angles would reveal the relative energies of these conformers and the energy barriers for their interconversion.

Table 2: Illustrative Conformational Analysis of Propanol (Note: This table shows example data for propanol conformers to illustrate the type of information obtained from conformational analysis. arxiv.orgresearchgate.net A similar analysis would be applicable to this compound.)

| Conformer Designation | Description | Relative Energy (kJ/mol) | Key Feature | Source |

| Gt | Gauche C-C bond, trans C-O bond | 0 | Often predominant in gas phase | arxiv.org |

| Tg | Trans C-C bond, gauche C-O bond | ~0.4 | Often most stable in matrix isolation | arxiv.org |

| Gg | Gauche C-C bond, gauche C-O bond | ~2.5 | Higher energy conformer | arxiv.org |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. acs.orglongdom.org These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions has become reliable enough to help distinguish between isomers and assign complex spectra. nih.govacs.org For this compound, calculations could predict the distinct shifts for the methyl protons, the aromatic protons, and the quaternary carbons, aiding in experimental spectral assignment. youtube.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. scielo.org.za These calculations produce a set of normal modes, which correspond to the fundamental vibrations of the molecule (stretching, bending, etc.). The calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental FT-IR and Raman spectra. longdom.org For the target molecule, this would allow for the assignment of key vibrational bands, such as the O-H stretch, C-H stretches (aromatic and aliphatic), and the C=N/C=C stretching modes of the pyridine ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). scielo.org.zaresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption peak. nih.gov This would allow for the prediction of the π→π* and n→π* transitions characteristic of the pyridine chromophore in this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for investigating the step-by-step pathway of a chemical reaction. By mapping the potential energy surface, chemists can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.govresearchgate.net

For reactions involving this compound, either as a reactant or a product, DFT calculations could be used to:

Model Reaction Pathways: For example, in its synthesis, one could model the addition of a Grignard reagent to a 4-methyl-3-acetylpyridine precursor.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (barrier) of a reaction, which is a key factor controlling the reaction rate. rsc.org

Identify Intermediates: Calculations can reveal the existence of short-lived intermediates that may not be experimentally observable. researchgate.net

Analyze Transition State Structures: The geometry of a transition state provides insight into the bond-forming and bond-breaking processes occurring at the climax of the reaction.

Studies on the synthesis of other heterocyclic systems, like pyrrolidinediones or substituted pyridines, demonstrate how DFT can be used to compare different possible mechanisms and determine the most energetically favorable pathway. rsc.orgacs.orgnih.gov

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are typically performed on isolated molecules (in the "gas phase"), Molecular Dynamics (MD) simulations are used to study molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations model the movements of atoms and molecules over time based on a force field, which is a set of empirical energy functions. nih.govosti.gov

For this compound, MD simulations could be used to:

Study Solvation: Analyze the structure of the solvent (e.g., water or ethanol) around the molecule, including the formation and dynamics of hydrogen bonds between the solvent and the molecule's hydroxyl group and pyridine nitrogen. rsc.org

Explore Conformational Dynamics: Observe how the molecule samples different conformations over time in a solution, providing a dynamic picture that complements the static view from conformational analysis.

Investigate Interactions with Other Molecules: In mixed-solvent systems or in the presence of other solutes, MD can reveal preferential interactions and the formation of clusters. nih.govacs.org Studies on amine-type pyridinone derivatives have used MD to simulate their binding within the active site of enzymes, showing how stable interactions are formed. acs.org

Chemoinformatic Analysis and Structure-Reactivity Relationships

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific chemoinformatic and quantitative structure-activity relationship (QSAR) studies focused exclusively on this compound. While the pyridine scaffold is of significant interest in medicinal chemistry, research efforts in chemoinformatics have been directed towards other classes of pyridine derivatives, often in the context of drug discovery for specific biological targets.

Although direct data for this compound is not available, a general understanding of structure-reactivity relationships for substituted pyridines can be inferred from broader studies on related compounds. Pyridine and its derivatives are known for their diverse biological activities, which are influenced by the nature and position of substituents on the pyridine ring. nih.govnih.gov The nitrogen atom in the pyridine ring, with its non-bonding electron pair, is a key feature that can participate in hydrogen bonding with biological receptors, thereby influencing the pharmacokinetic properties of the molecule. nih.gov

Chemoinformatic approaches, such as QSAR, are powerful tools for establishing a quantitative link between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics.

For instance, in QSAR studies of other pyridine derivatives, researchers have found that substitutions at different positions on the pyridine ring can significantly impact biological activity. nih.gov The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the reactivity and binding affinity of the molecule. nih.gov Similarly, the size and shape of the substituents (steric factors) are often crucial for fitting into the binding pocket of a target protein.

A hypothetical chemoinformatic analysis of a series of compounds including this compound would involve the calculation of a variety of molecular descriptors. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For pyridine derivatives, the basicity of the nitrogen atom is a key electronic parameter. wikipedia.org

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating the molecule's affinity for a nonpolar environment.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once calculated, these descriptors would be used to build a mathematical model that correlates them with a measured biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

While specific data tables and detailed research findings for this compound are not available, the following table illustrates the types of molecular descriptors that would be calculated in a typical chemoinformatic study of a series of related pyridine derivatives.

| Descriptor Type | Example Descriptors |

| Electronic | Dipole Moment, HOMO Energy, LUMO Energy, pKa |

| Steric | Molecular Weight, Molar Volume, Surface Area |

| Hydrophobic | LogP, MLogP |

| Topological | Wiener Index, Balaban Index |

It is important to emphasize that without experimental biological data for a series of compounds related to this compound, any discussion of its structure-reactivity relationships remains speculative. Future research in this area would be necessary to elucidate the specific molecular features that govern its activity and to develop predictive QSAR models.

Synthesis and Exploration of Structural Analogues and Derivatives of 2 4 Methylpyridin 3 Yl Propan 2 Ol

Systematic Modification of the Pyridine (B92270) Ring Substituents

Alterations to the substituents on the pyridine ring of 2-(4-methylpyridin-3-yl)propan-2-ol analogues have been a key area of investigation. These modifications aim to modulate the electronic properties, steric profile, and potential interaction points of the molecule.

A notable strategy involves the introduction of various functional groups at different positions of the pyridine ring. For instance, in a series of 2-amino-4-methylpyridine (B118599) analogues, the 6-position has been a focal point for substitution. acs.org This has led to the synthesis of compounds such as (E)-4-methyl-6-(prop-1-enyl)pyridin-2-amine and 1-(6-amino-4-methylpyridin-2-yl)propan-2-ol. acs.org The introduction of an amino group at the 2-position and further substitution at the 6-position significantly alters the electronic distribution within the pyridine ring.

Furthermore, the core pyridine structure has been expanded to a quinoline (B57606) system, a bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine ring. This creates a more extensive aromatic system and introduces new positions for substitution. An example of this is the synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives. acs.org In these analogues, the foundational pyridine ring is part of a larger, more complex heterocyclic system, with various substituents introduced at the 6-position of the quinoline ring.

The following table summarizes some of the reported modifications on the pyridine ring of related structures:

| Parent Structure | Position of Modification | Substituent | Resulting Compound Example |

| 2-Amino-4-methylpyridine | 6 | prop-1-enyl | (E)-4-Methyl-6-(prop-1-enyl)pyridin-2-amine acs.org |

| 2-Amino-4-methylpyridine | 6 | propan-2-ol | 1-(6-Amino-4-methylpyridin-2-yl)propan-2-ol acs.org |

| Quinoline | 6 | Various | 2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol acs.org |

| Pyridine | 6 | Chlorine | 6-chloro-2-(pyridin-3-yl)propan-2-ol derivative google.com |

These systematic modifications of the pyridine ring substituents are crucial for fine-tuning the properties of the parent compound and for developing new derivatives with specific desired characteristics.

Diversification of the Propan-2-ol Side Chain

The propan-2-ol side chain of this compound is another key site for structural diversification. Modifications to this chain can influence the compound's polarity, steric bulk, and its ability to act as a hydrogen bond donor or acceptor.

One approach to side-chain diversification is the alteration of the alcohol's position. For example, the isomeric compound 3-(3-methylpyridin-2-yl)propan-1-ol (B15320319) features a primary alcohol at the terminus of the propyl chain, which exhibits different reactivity and physical properties compared to the tertiary alcohol in the parent compound. encyclopedia.pub

Another significant modification is the replacement of the hydroxyl group with other functional groups. The synthesis of 2-methyl-1-(pyridin-4-yl)propan-1-amine (B1590681) demonstrates the conversion of the alcohol to an amine, thereby introducing a basic center and altering the hydrogen bonding capabilities of the side chain. chemicalbook.com

Furthermore, the hydroxyl group can be derivatized, for instance, by converting it into an ether. The synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives showcases the introduction of an alkoxy group, which can be varied to modulate lipophilicity and other physicochemical properties. acs.org Additionally, isotopic labeling has been employed, as seen in the synthesis of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine, where a fluorine-18 (B77423) atom is incorporated for applications in positron emission tomography (PET). acs.org

The table below illustrates some of the explored diversifications of the propan-2-ol side chain:

| Parent Side Chain | Modification | Resulting Side Chain | Example Compound |

| Propan-2-ol | Isomerization | Propan-1-ol | 3-(3-Methylpyridin-2-yl)propan-1-ol encyclopedia.pub |

| Propan-2-ol | Replacement of -OH with -NH2 | Propan-1-amine | 2-Methyl-1-(pyridin-4-yl)propan-1-amine chemicalbook.com |

| Propan-2-ol | Alkoxylation | 1-Alkoxypropan-2-ol | 2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol acs.org |

| Propan-2-ol | Fluorination | 2-Fluoropropyl | [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine acs.org |

These examples highlight the chemical tractability of the propan-2-ol side chain and the diverse range of analogues that can be generated through its modification.

Stereoisomeric and Enantiomeric Studies of Analogues

The propan-2-ol side chain in analogues of this compound can contain one or more chiral centers, leading to the existence of stereoisomers. The study of these stereoisomers is critical as different enantiomers or diastereomers of a compound can exhibit distinct biological activities and physicochemical properties.

The synthesis of many analogues often results in a racemic mixture, which is a 1:1 mixture of enantiomers. For example, the synthesis of the series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol produced racemic (±) products, indicating the presence of a chiral center at the carbon bearing the hydroxyl group. acs.org

The specific stereoisomer, (2S)-1-(4-methylpyridin-3-yl)propan-2-ol, has been identified and cataloged, highlighting the importance of stereochemistry in this class of compounds. nih.gov The synthesis of enantiomerically pure compounds is a significant focus in medicinal chemistry to isolate the more active or less toxic stereoisomer.

Methodologies for the stereoselective synthesis of chiral alcohols are well-established and can be applied to produce specific enantiomers of these pyridine derivatives. These methods include the use of chiral catalysts in asymmetric synthesis, which can favor the formation of one enantiomer over the other. encyclopedia.pub For instance, enantioselective syntheses of related 2-(pyridin-3-yl)-1-azabicycloalkane derivatives have been achieved using imines derived from chiral auxiliaries like (+)- and (-)-2-hydroxy-3-pinanone, resulting in products with high enantiomeric excess (>99.5% ee) as determined by chiral High-Performance Liquid Chromatography (HPLC). rsc.org

The kinetic resolution of racemic alcohols, often catalyzed by enzymes such as lipases, is another common strategy to separate enantiomers. encyclopedia.pub This technique relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent. Should a particular enantiomer be desired, it can be prepared through asymmetric synthesis or by separating a diastereomeric mixture formed by reacting the racemate with a chiral auxiliary. google.com

Structure-Reactivity and Structure-Property Relationship Investigations within Analogues

Investigations into the structure-reactivity and structure-property relationships (SAR) of analogues of this compound are fundamental to understanding how chemical modifications influence their behavior. These studies are crucial for the rational design of new compounds with tailored properties for various applications, including medicinal chemistry.

In the context of antitubercular agents, SAR studies on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives revealed that the nature of the substituent at the 6-position of the quinoline ring and the alkoxy group significantly affects the antimycobacterial activity. acs.org For example, certain halogen substitutions on the quinoline ring were found to enhance activity against Mycobacterium tuberculosis. acs.org

Similarly, in a series of pyridine-2-methylamine derivatives designed as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), it was discovered that higher lipophilicity generally correlates with more potent activity, likely due to improved membrane permeability. wikipedia.org The study also showed that the specific placement of aryl groups on the pyridine ring had a profound impact on the inhibitory concentration (MIC) values. wikipedia.org For instance, pyridine-2-methylamine-4-aryl and pyridine-3-methylamine-5-aryl derivatives displayed good activity. wikipedia.org

The following table presents a summary of observed structure-activity relationships in related pyridine analogues:

| Compound Series | Structural Variation | Observed Effect on Activity/Property |

| 2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol acs.org | Halogen substitution at the 6-position of the quinoline ring | Moderate to good antitubercular activity |

| Pyridine-2-methylamine derivatives wikipedia.org | Increased lipophilicity | More potent antitubercular activity |

| Pyridine-2-methylamine derivatives wikipedia.org | Position of aryl substitution on the pyridine ring | Significant impact on MIC values |

| 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues | Modifications to the pyridine and thiazole (B1198619) rings | Led to the identification of more potent mGluR5 antagonists |

Advanced Methodological Developments in Pyridyl Alcohol Research

Innovations in Analytical Techniques for Purity and Structural Confirmation

The definitive confirmation of a chemical structure and the assessment of its purity are cornerstones of synthetic chemistry. For a compound such as 2-(4-Methylpyridin-3-yl)propan-2-ol, a combination of modern chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the final product by separating it from any unreacted starting materials or by-products. researchgate.net When coupled with a mass spectrometer, the resulting Liquid Chromatography-Mass Spectrometry (LC-MS) technique provides invaluable data, correlating the purity information with the molecular weight of the compound. researchgate.net

For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. 1H and 13C NMR spectra reveal the precise arrangement of hydrogen and carbon atoms, confirming the connectivity of the methyl group, the propan-2-ol moiety, and their positions on the pyridine (B92270) ring. Further confirmation is provided by Fourier-Transform Infrared (FTIR) Spectroscopy, which identifies the characteristic functional groups present, such as the O-H stretch of the alcohol and the C=N and C=C vibrations of the aromatic pyridine ring. researchgate.net Temperature-programmed infrared spectroscopy using a probe molecule like pyridine has also been employed to characterize the acid site distribution on catalysts used in related syntheses. nih.gov

Table 1: Analytical Techniques for Structural Confirmation and Purity Analysis This table is interactive. Click on the headers to learn more about each technique.

| Technique | Principle | Application for this compound |

| HPLC | Differential partitioning of components between a stationary and mobile phase. | Quantifies purity by separating the target compound from impurities. |

| LC-MS | Separates compounds via HPLC and detects them by mass-to-charge ratio. | Confirms molecular weight (137.18 g/mol ) and assesses purity. |

| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Elucidates the exact H and C framework, confirming atom connectivity. |

| FTIR Spectroscopy | Absorption of infrared radiation causes molecular vibrations at specific frequencies. | Identifies key functional groups (e.g., -OH, pyridine ring). |

Strategies for Reaction Monitoring and Kinetic Studies

Understanding reaction kinetics is fundamental to optimizing reaction conditions, maximizing yield, and minimizing impurities. Traditional methods involving the quenching and sampling of a reaction at different time points are often being replaced by in-situ monitoring techniques that provide real-time data without disturbing the reaction mixture.

Operando spectroscopy, particularly Raman and infrared spectroscopy, has emerged as a powerful tool for kinetic analysis in related heterocyclic syntheses. rsc.org For the synthesis of this compound, which can be formed via a Grignard reaction between a suitable pyridine precursor and a methylating agent, an in-situ probe could continuously monitor the concentration of reactants and the formation of the product. nih.govkhanacademy.org This continuous data stream allows for the development of detailed kinetic models that describe the influence of various parameters such as temperature and reactant concentration. rsc.org Similarly, NMR spectroscopy can be used to monitor the progress of a reaction, providing kinetic profiles of the various components involved. acs.org Such studies are crucial for elucidating reaction mechanisms and identifying rate-determining steps. For instance, kinetic investigations into related pyridine syntheses have helped explain substituent effects and reaction pathways. researchgate.net

Table 2: Comparison of Reaction Monitoring Strategies This table is interactive. Explore the different methods used in kinetic studies.

| Monitoring Strategy | Description | Advantages | Typical Data Output |

| In-situ NMR | The reaction is run directly inside an NMR spectrometer. | Provides detailed structural information on all species in real-time. acs.org | Concentration vs. Time profiles for reactants, intermediates, and products. |